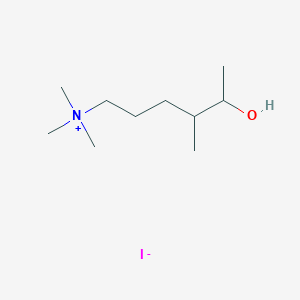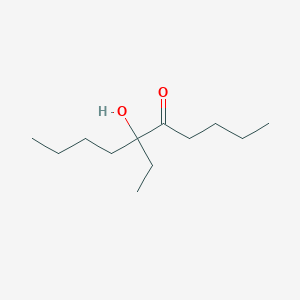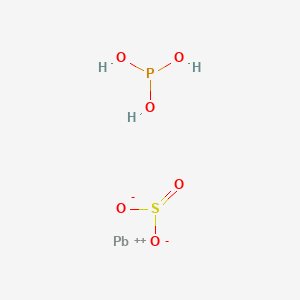
Perchloric acid--quinoxaline (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perchloric acid–quinoxaline (1/1): is a compound formed by the combination of perchloric acid and quinoxaline in a 1:1 ratio Perchloric acid is a strong acid known for its oxidizing properties, while quinoxaline is a nitrogen-containing heterocyclic compound with a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of perchloric acid–quinoxaline (1/1) involves the reaction of perchloric acid with quinoxaline. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of perchloric acid–quinoxaline (1/1) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions: Perchloric acid–quinoxaline (1/1) can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can participate in oxidation reactions.
Reduction: Quinoxaline can undergo reduction reactions, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.
科学的研究の応用
Chemistry: Perchloric acid–quinoxaline (1/1) is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the interactions of heterocyclic compounds with biological molecules. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in the development of new drugs targeting various diseases.
Industry: In the industrial sector, perchloric acid–quinoxaline (1/1) is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and materials for various applications.
作用機序
The mechanism of action of perchloric acid–quinoxaline (1/1) involves its interaction with molecular targets through its acidic and heterocyclic properties. The perchloric acid component can act as an oxidizing agent, while the quinoxaline moiety can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth or cancer cell proliferation.
類似化合物との比較
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Quinoline: A heterocyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness: Perchloric acid–quinoxaline (1/1) is unique due to the presence of both a strong acid and a heterocyclic moiety in a single compound. This combination imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.
特性
CAS番号 |
58114-41-3 |
|---|---|
分子式 |
C8H7ClN2O4 |
分子量 |
230.60 g/mol |
IUPAC名 |
perchloric acid;quinoxaline |
InChI |
InChI=1S/C8H6N2.ClHO4/c1-2-4-8-7(3-1)9-5-6-10-8;2-1(3,4)5/h1-6H;(H,2,3,4,5) |
InChIキー |
DFOPQSKDNZISRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC=N2.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


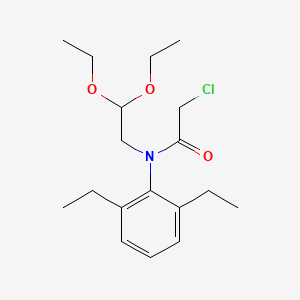
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)



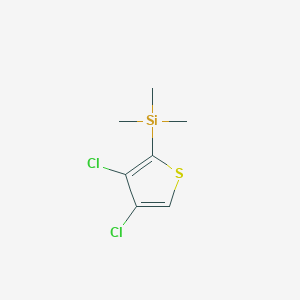
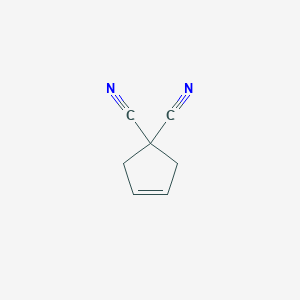
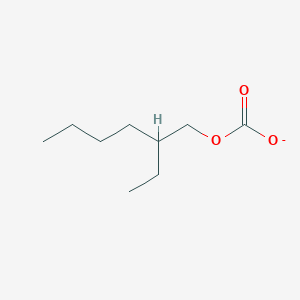
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
